(4-Bromophenyl)(4-hydroxyphenyl)methanone
Overview
Description
(4-Bromophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, connected through a methanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
(4-Bromophenyl)(4-hydroxyphenyl)methanone has diverse applications in scientific research:
Mechanism of Action
Target of Action
Similar compounds have been found to modulate the expression of htert, a key functional protein in bacterial cell division .
Mode of Action
It is believed that the compound may induce endoplasmic reticulum stress (ers) through er over-response (eor), which activates the expression of htert .
Biochemical Pathways
The compound is believed to induce ERS, which is intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules, including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .
Pharmacokinetics
The compound’s molecular weight is 261114 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The compound’s action results in the modulation of hTERT expression, leading to the induction of ERS and subsequent apoptotic cell death . This process inhibits cell proliferation, thereby potentially exhibiting antimicrobial activity .
Biochemical Analysis
Biochemical Properties
(4-Bromophenyl)(4-hydroxyphenyl)methanone has been found to exhibit high inhibitory activity against telomerase, a key enzyme involved in cellular aging and cancer . It interacts with the telomerase reverse transcriptase (hTERT), a major protein involved in cancer cell proliferation and apoptosis .
Cellular Effects
In cellular studies, this compound has shown high antiproliferative capacity on SMMC-7721 cells, a human hepatoma cancer cell line . It influences cell function by modulating the expression of hTERT, thereby inducing endoplasmic reticulum stress (ERS) and apoptotic cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the upregulation of hTERT, which in turn induces ERS . This is believed to be associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function over time have been observed in in vitro studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-hydroxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with phenol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion. Another method involves the Fries rearrangement of 4-bromophenyl acetate in the presence of aluminum chloride .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of 4-bromophenyl-4-hydroxybenzaldehyde.
Reduction: Formation of 4-bromophenyl-4-hydroxybenzyl alcohol.
Comparison with Similar Compounds
- (4-Bromophenyl)(4-methoxyphenyl)methanone
- (4-Bromophenyl)(4-aminophenyl)methanone
- (4-Bromophenyl)(4-nitrophenyl)methanone
Comparison: (4-Bromophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
(4-bromophenyl)-(4-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYLFJQFPSOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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